molecular formula C6H6Cl2N2 B3265721 3,5-dichloro-N-methylpyridin-2-amine CAS No. 4088-62-4

3,5-dichloro-N-methylpyridin-2-amine

Cat. No.: B3265721
CAS No.: 4088-62-4
M. Wt: 177.03 g/mol
InChI Key: RZQVKCDLRMMEPT-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylpyridin-2-amine (CAS 4088-62-4) is a halogen-substituted, π-depleted heteroaromatic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . This compound serves as a versatile and important synthetic intermediate in modern organic chemistry, particularly in the development of pharmacologically active compounds and the synthesis of artificial receptors for molecular recognition studies . Its molecular structure features intramolecular N–H···Cl and C—H···Cl contacts that form five-membered ring motifs, and in the crystal lattice, the molecules form dimers through pairs of intermolecular N—H···N hydrogen bonds . A reported synthesis involves the reflux of 2-amino-6-methylpyridine in phosphorus oxychloride (POCl3), followed by purification via column chromatography . As a building block, it is a precursor in manifold synthesis for research applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care, as it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to store in a dark place, sealed and dry at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVKCDLRMMEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro N Methylpyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 3,5-dichloro-N-methylpyridin-2-amine molecule in a single primary step from readily available precursors. These strategies are often favored for their atom economy and straightforward execution.

Halogenation Reactions on N-Methylpyridin-2-amine Scaffolds

The direct chlorination of an N-methylpyridin-2-amine scaffold is a primary route for synthesis. This electrophilic aromatic substitution involves treating N-methylpyridin-2-amine with a suitable chlorinating agent. The pyridine (B92270) ring is generally electron-deficient and thus resistant to electrophilic substitution, often requiring harsh reaction conditions like high temperatures and the use of strong acids or Lewis acids to proceed. nih.govchemrxiv.org The amino group at the 2-position is an activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) positions, making this a feasible, if potentially challenging, synthetic route.

A related synthesis involves the chlorination of 2-amino-6-methylpyridine (B158447) using phosphorus oxychloride (POCl3) under reflux conditions to produce 3,5-dichloro-6-methylpyridin-2-amine, demonstrating the viability of direct halogenation on activated pyridine rings. researchgate.net A similar approach can be envisioned for the N-methylated analogue. Agents like N-chlorosuccinimide (NCS) are also commonly used for such chlorinations. google.comnsf.gov

Table 1: Example of Direct Halogenation

Starting Material Reagent Product
N-Methylpyridin-2-amine Cl₂, Lewis Acid or NCS This compound

Amination Reactions on Dichloropyridine Precursors

An alternative direct approach involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyridine precursor. In this method, a precursor such as 2,3,5-trichloropyridine (B95902) would be reacted with methylamine (B109427). The chlorine atoms on the pyridine ring activate it towards nucleophilic attack. The regioselectivity of the amination is a critical factor. In many polyhalogenated pyridines, substitution occurs preferentially at the 2- or 4-positions. chemrxiv.org Therefore, reacting 2,3,5-trichloropyridine with methylamine could potentially yield the desired product, although mixtures of isomers might be formed. The reaction conditions, such as solvent and temperature, play a significant role in controlling the outcome of such reactions.

Table 2: Example of Direct Amination

Starting Material Reagent Product
2,3,5-Trichloropyridine Methylamine (CH₃NH₂) This compound

Indirect Synthesis Pathways via Precursor Functionalization

Indirect pathways involve multiple steps, starting with a related molecule that is then modified or functionalized to yield the final product. These routes can offer better selectivity and milder reaction conditions compared to direct approaches.

Derivatization of Related Halogenated Pyridine Amines

This strategy involves a two-step sequence starting from a commercially available or easily synthesized precursor, 2-amino-3,5-dichloropyridine (B145740). tcichemicals.comfishersci.ca This intermediate can be prepared by chlorinating 2-amino-5-chloropyridine (B124133) with a reagent like N-chlorosuccinimide (NCS). google.com The subsequent step is the selective N-methylation of the amino group. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the amine. This method avoids the potentially harsh conditions of direct ring halogenation on the N-methylated pyridine.

Table 3: Derivatization of 2-Amino-3,5-dichloropyridine

Step Starting Material Reagent(s) Intermediate/Product
1 2-Amino-5-chloropyridine N-Chlorosuccinimide (NCS) 2-Amino-3,5-dichloropyridine
2 2-Amino-3,5-dichloropyridine Methyl Iodide (CH₃I), Base This compound

Multistep Synthetic Sequences Involving Pyridine Ring Modification

Advanced synthetic strategies can involve temporarily modifying the pyridine ring to facilitate selective halogenation. A notable example is a sequence involving Zincke intermediates. nih.govchemrxiv.orgresearchgate.net This "one-pot" protocol transforms the electron-deficient pyridine into a series of polarized, acyclic alkenes (Zincke imines) that are much more susceptible to electrophilic substitution. nsf.gov

The general sequence is as follows:

Pyridine Activation and Ring Opening: The pyridine precursor is activated, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and then reacted with a secondary amine (like dibenzylamine) to open the ring and form a stable azatriene intermediate, the Zincke imine. nih.gov

Regioselective Halogenation: This acyclic intermediate undergoes highly regioselective halogenation at the desired position under mild conditions using reagents like N-chlorosuccinimide (NCS). chemrxiv.orgnsf.gov

Ring Closing: The halogenated intermediate is then treated with ammonium (B1175870) acetate (B1210297) to reform the pyridine ring, now bearing a chlorine atom at the 3-position. nih.gov

This sequence could be applied to an appropriately substituted pyridine to introduce the chloro groups selectively before or after the introduction of the N-methylamino group, offering a powerful tool for constructing highly substituted pyridines.

Table 4: Zincke Imine-based Pyridine Modification

Step Process General Reagents
1 Ring Opening Tf₂O, Secondary Amine
2 Halogenation N-Halosuccinimide (e.g., NCS)
3 Ring Closing Ammonium Acetate (NH₄OAc)

Catalytic Strategies in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such strategies, particularly in the amination step.

Transition-metal catalysis, especially using palladium or copper, is widely employed for forming carbon-nitrogen bonds. beilstein-journals.org For instance, the amination of 2,3,5-trichloropyridine (as described in 2.1.2) could be performed as a Buchwald-Hartwig amination or a Chan-Lam coupling reaction. These catalytic cycles allow the reaction to proceed under much milder conditions and with greater functional group tolerance than traditional SNAr reactions. mdpi.com

A typical palladium-catalyzed amination would involve a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base. mdpi.com Copper-catalyzed systems, often using a copper(I) or copper(II) salt, are also effective for such transformations. beilstein-journals.org The choice of catalyst and ligand system is crucial for achieving high yields and selectivity. chemrxiv.org While direct catalytic chlorination of C-H bonds on pyridines is an area of active research, catalytic amination is a more established and versatile strategy for this particular synthetic challenge.

Table 5: Catalytic Systems for C-N Bond Formation

Catalytic System Metal Typical Ligand Application
Buchwald-Hartwig Palladium Phosphine-based (e.g., Xantphos) Amination of Aryl Halides
Chan-Lam Coupling Copper - Amination of Aryl Boronic Acids
Ullmann Condensation Copper - Amination of Aryl Halides

Optimization of Reaction Conditions and Yields

Step 1: Synthesis of 2-amino-3,5-dichloropyridine

A common method for producing the key intermediate, 2-amino-3,5-dichloropyridine, is through the direct chlorination of 2-amino-5-chloropyridine. The selection of the chlorinating agent, solvent, reaction temperature, and time are critical parameters that have been optimized. N-Chlorosuccinimide (NCS) is frequently employed as the chlorinating agent due to its milder reaction profile compared to gaseous chlorine. pnu.ac.irgoogle.com

The reaction involves charging a suitable solvent with 2-amino-5-chloropyridine and then adding NCS. The reaction temperature is carefully controlled, as it significantly influences both the reaction rate and the formation of byproducts. pnu.ac.ir The molar ratio of 2-amino-5-chloropyridine to NCS is a key variable, with ratios typically ranging from 1:0.5 to 1:5. pnu.ac.irgoogle.com Solvents are chosen based on their ability to dissolve the reactants and facilitate the reaction; common choices include dimethylformamide (DMF), methanol, ethanol, and ethyl acetate, or mixtures thereof. pnu.ac.irgoogle.com

Optimization studies have shown that yields can be significantly improved by carefully tuning these parameters. For instance, reactions run at lower temperatures (e.g., 0 °C) may require longer reaction times but can result in higher purity, whereas higher temperatures (e.g., 75 °C) can shorten reaction times but may necessitate more rigorous purification. pnu.ac.ir Yields for this step have been reported in the range of 53% to over 74%, with purity often exceeding 98% after purification. pnu.ac.ir

Interactive Table: Optimization of 2-amino-3,5-dichloropyridine Synthesis Users can sort the table by clicking on the headers.

Molar Ratio (Amine:NCS)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Purity (%) (Method)Reference
1:1.2 (approx.)DMF / Methanol (1:1.5)15553.196.28 (GC) pnu.ac.ir
1:1.2 (approx.)DMF / Methanol (1.5:1)08.555.598.50 (GC) pnu.ac.ir
1:1.2 (approx.)DMF / Methanol (2.5:1)452.570.598.20 (GC) pnu.ac.ir
1:2.0 (approx.)DMF / Methanol (3:1)75374.699.57 (GC) pnu.ac.ir

Step 2: N-methylation of 2-amino-3,5-dichloropyridine

The second stage of the synthesis is the selective methylation of the amino group of 2-amino-3,5-dichloropyridine. This transformation is crucial for arriving at the final product. Common methylating agents used for N-methylation of amines include dimethyl sulfate, methyl iodide, and dimethyl carbonate. eurekaselect.comliv.ac.ukresearchgate.net The choice of agent and reaction conditions is critical to ensure selective mono-methylation and to avoid potential side reactions, such as the formation of a quaternary ammonium salt (over-methylation) or reaction at the pyridine ring nitrogen. pnu.ac.ir

A general approach involves dissolving 2-amino-3,5-dichloropyridine in a suitable solvent and treating it with a methylating agent, such as dimethyl sulfate, in the presence of a base. nih.gov The base, for example, sodium hydroxide (B78521) or potassium carbonate, is essential to deprotonate the amine, increasing its nucleophilicity towards the methylating agent. Temperature control is vital; these reactions are often performed at reduced temperatures initially and then allowed to warm to room temperature or are gently heated to drive the reaction to completion. acs.org

Optimization of this step focuses on:

Stoichiometry: Using a slight excess of the methylating agent can ensure complete conversion of the starting material, but a large excess increases the risk of over-methylation.

Base: The choice and amount of base can influence the reaction rate and selectivity.

Temperature and Time: Lower temperatures generally favor selective mono-methylation, while higher temperatures can accelerate the reaction but may decrease selectivity. acs.org

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

While specific yield data for the N-methylation of 2-amino-3,5-dichloropyridine is not extensively detailed in the cited literature, analogous N-methylation of amino derivatives can achieve high yields, sometimes exceeding 90%, when conditions are properly optimized. google.com

Purification and Isolation Techniques

The isolation and purification of this compound from the reaction mixture is a critical step to achieve the desired level of purity. The techniques employed depend on the impurities present, which may include unreacted starting materials, the N-methylation agent, the base, and potential byproducts. A multi-step purification protocol is common.

Initial Work-up and Extraction

Following the N-methylation reaction, the crude product is typically worked up by first removing the reaction solvent, often by rotary evaporation. pnu.ac.ir The residue is then subjected to an acid-base extraction. The mixture is dissolved in a water-immiscible organic solvent (like dichloromethane (B109758) or ethyl acetate) and washed with an aqueous acid solution. google.com This step protonates the basic pyridine product, transferring it to the aqueous layer and leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the product, making it insoluble in water and allowing it to be extracted back into a fresh organic solvent. google.comgoogle.com The combined organic extracts are then dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is evaporated to yield the crude product. google.com

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. Solvents used for the recrystallization of related dichloropyridine compounds include ethyl acetate, ethanol, methylene (B1212753) chloride, and n-hexane, or mixtures thereof. pnu.ac.irgoogle.com After crystallization, the purified solid is collected by filtration. pnu.ac.ir

Chromatography

For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is employed.

Silica (B1680970) Gel Chromatography: This is a standard technique where the crude product is passed through a column packed with silica gel. pnu.ac.irgoogle.com A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities. The fractions containing the pure product are collected and combined, and the solvent is removed.

Cation-Exchange Chromatography: This technique is particularly useful for purifying basic compounds like aminopyridines. The crude material is loaded onto a cation-exchange resin. The basic product binds to the resin, while neutral or acidic impurities can be washed away. The pure product is then eluted from the column by washing with a buffer or a basic solution. nih.gov

The final purified this compound is typically obtained as a crystalline solid. Its identity and purity are confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Chemical Reactivity and Transformation of 3,5 Dichloro N Methylpyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine derivatives, particularly those bearing halogen substituents. youtube.com The electron-withdrawing nature of the ring nitrogen atom makes the pyridine nucleus susceptible to attack by nucleophiles, a reactivity pattern opposite to that of benzene (B151609). youtube.comwikipedia.org The stability of the resulting anionic intermediate (a Meisenheimer complex) is key, and this stabilization is most effective when the attack occurs at positions 2 (ortho) and 4 (para) to the nitrogen atom, as the negative charge can be delocalized onto the electronegative nitrogen. vaia.com

Selective Displacement of Halogen Atoms

In 3,5-dichloro-N-methylpyridin-2-amine, the two chlorine atoms are located at the meta-positions (C3 and C5) relative to the ring nitrogen. Nucleophilic attack at these positions does not allow for the direct delocalization of the negative charge onto the ring nitrogen in the intermediate. Consequently, halogens at the 3- and 5-positions of a pyridine ring are considerably less reactive towards nucleophilic displacement than those at the 2-, 4-, or 6-positions.

Reactivity at Other Ring Positions

The potential sites for nucleophilic attack on the pyridine ring, other than the halogen-substituted carbons, are C4 and C6. However, a standard SNAr mechanism requires the presence of a suitable leaving group on the carbon being attacked. Since positions C4 and C6 bear hydrogen atoms, which are not viable leaving groups under these conditions, nucleophilic substitution at these sites is not a feasible pathway.

Reactions Involving the N-Methylamino Group

The N-methylamino substituent at the C2 position is a secondary amine, which imparts its own characteristic reactivity to the molecule.

Alkylation and Acylation Reactions

As a secondary amine, the N-methylamino group possesses a lone pair of electrons on the nitrogen and a reactive N-H bond, making it nucleophilic. It can readily participate in alkylation and acylation reactions. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-methyl-N-acylpyridin-2-amine derivative. This type of reaction is documented for structurally similar compounds; for instance, 2-amino-3,5-dichloro-6-methylpyridine (B1270066) can be acylated to form 2-chloro-N-(3,5-dichloro-6-methyl-pyridin-2-yl)-acetamide. chemicalbook.com This transformation is a common strategy, as the resulting amide can function as a directing group in subsequent reactions, such as ortho-lithiation. acs.org

Table 1: Representative Acylation Reaction
ReactantReagentProduct TypeReaction Conditions
This compoundAcetyl Chloride (CH₃COCl)N-(3,5-dichloropyridin-2-yl)-N-methylacetamideTypically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
This compoundAcetic Anhydride (B1165640) ((CH₃CO)₂O)N-(3,5-dichloropyridin-2-yl)-N-methylacetamideOften requires heating or a catalyst.

Oxidation and Reduction Pathways

The pyridine ring nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents like peroxy acids. wikipedia.org This transformation significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. wikipedia.orgnih.gov The N-methylamino group itself could also be susceptible to oxidation, though this may lead to a mixture of products or degradation.

Reduction of the pyridine ring is generally difficult and requires forcing conditions, such as high-pressure catalytic hydrogenation. Such reactions could potentially lead to the saturation of the pyridine ring to form a piperidine (B6355638) derivative and may also cause reductive dehalogenation, removing the chlorine atoms.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) is a reaction class that is characteristically difficult for pyridine. wikipedia.org The electronegative nitrogen atom reduces the nucleophilicity of the ring, deactivating it towards attack by electrophiles. Furthermore, the reaction conditions for many SEAr reactions (e.g., nitration, sulfonation) involve strong acids, which protonate the pyridine nitrogen. wikipedia.orgmasterorganicchemistry.com This creates a positively charged pyridinium (B92312) species, which is even more strongly deactivated.

In this compound, the reactivity towards electrophiles is governed by the competing directing effects of the three substituents on a pre-deactivated ring.

N-Methylamino group (at C2): This is a strongly activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Chloro groups (at C3 and C5): Halogens are deactivating groups but also direct ortho and para. The C3-chloro group directs to C2 and C4, while the C5-chloro group directs to C4 and C6.

The positions activated by the powerful N-methylamino group (C3 and C5) are already blocked by chlorine atoms. The remaining positions are C4 and C6. The directing effects of the substituents converge on position C4 (directed by the C3-Cl and C5-Cl) and position C6 (directed by the C5-Cl). However, the combined deactivating influence of the two chlorine atoms and the inherent electron-poor nature of the pyridine ring make any electrophilic substitution highly challenging. If the reaction were to occur, it would most likely take place at the C4 or C6 positions, but would require harsh conditions. A common strategy to facilitate such reactions is the prior oxidation of the pyridine to its N-oxide, which activates the ring, particularly at the 4-position. wikipedia.orgrsc.org

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for E⁺ Attack
-N(H)CH₃C2Activating, +R > -Iortho, paraC3, C5 (Blocked)
-ClC3Deactivating, -I > +Rortho, paraC2, C4
-ClC5Deactivating, -I > +Rortho, paraC4, C6

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the two chlorine atoms at the C3 and C5 positions of the pyridine ring are the primary sites for such transformations. The presence of the N-methylamino group at the C2 position can be expected to influence the electronic properties and, consequently, the reactivity of the C-Cl bonds.

In palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is a key step. The relative reactivity of the two C-Cl bonds in this compound would be a critical factor in achieving selective functionalization. Generally, in dihalopyridines, the reactivity of the halogen is position-dependent. For instance, in 2,4-dichloropyridines, the chlorine at the C4 position is typically less reactive than the one at the C2 position, though this can be reversed with the use of sterically hindered ligands. nih.gov In the case of 3,5-dichloropyridines, the electronic environment of the two chlorine atoms is more similar, which could lead to challenges in achieving site-selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could potentially replace one or both chlorine atoms with an aryl group. The choice of catalyst, ligand, and base would be crucial for controlling the outcome. Studies on related 3-halo-2-aminopyridines have shown that palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos are effective for C-N cross-coupling, suggesting that similar catalytic systems might be adaptable for C-C couplings of this substrate. nih.gov

Heck Coupling: The Heck reaction couples the substrate with an alkene. It is plausible that this compound could undergo Heck reactions at either the C3 or C5 position to introduce alkenyl substituents. The success and selectivity of such a reaction would likely depend on overcoming potential catalyst inhibition by the aminopyridine moiety.

Sonogashira Coupling: This reaction introduces an alkyne group. The Sonogashira coupling of this compound with a terminal alkyne would be expected to proceed at one or both chloro-positions, catalyzed by a palladium-copper system. This would provide a route to alkynyl-substituted aminopyridines.

The following table provides an illustrative example of typical conditions for a Suzuki-Miyaura coupling of a generic dichloropyridine derivative, based on published methodologies for related compounds. It is important to note that these conditions are hypothetical for this compound and would require experimental optimization.

Table 1: Illustrative Conditions for a Suzuki-Miyaura Coupling of a Dichloropyridine

Parameter Condition
Dichloropyridine Substrate 1.0 equiv
Arylboronic Acid 1.1 - 2.5 equiv
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Toluene, Dioxane, or DMF/Water
Temperature 80-120 °C

| Atmosphere | Inert (Nitrogen or Argon) |

Radical and Photochemical Transformations

The study of radical and photochemical reactions of this compound is not extensively documented. However, the general behavior of related aromatic compounds provides a basis for predicting its potential reactivity.

Radical Reactions: The C-Cl bonds on the pyridine ring could be susceptible to homolytic cleavage under radical conditions, potentially initiated by radical initiators or high temperatures. This could lead to the formation of pyridyl radicals, which could then participate in various transformations, such as hydrogen atom abstraction or addition to unsaturated systems. The presence of the N-methylamino group might also influence radical stability and reaction pathways.

Photochemical Transformations: Aromatic amines and chloroaromatic compounds are known to be photochemically active. Upon absorption of UV light, this compound could be promoted to an excited state. From this excited state, several pathways are conceivable. One possibility is the photochemical cleavage of a C-Cl bond, leading to a pyridyl radical and a chlorine radical. Another potential pathway involves photoinduced electron transfer processes. The amino group could act as an electron donor in the presence of a suitable acceptor, or the chloro-substituted ring could act as an acceptor. Such processes can initiate a cascade of reactions, leading to substitution or degradation products. For example, photochemical reactions of primary aromatic amines with chloromethanes are known to proceed via electron transfer mechanisms. While the specific outcomes for this compound are not known, analogous systems suggest that complex product mixtures could arise from such reactions.

Derivatives and Analogs of 3,5 Dichloro N Methylpyridin 2 Amine

Synthesis of Substituted Pyridine (B92270) Derivatives

The synthesis of substituted pyridine derivatives from 3,5-dichloro-N-methylpyridin-2-amine can be achieved by targeting either the chlorine atoms or the N-methylamino group. The halogenated and π-electron deficient nature of the pyridine ring makes it a key intermediate in modern organic chemistry. researchgate.net

The chlorine atoms are susceptible to replacement via transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings, for instance, are effective for the mono-arylation of dichloropyridines. nih.gov The selectivity for replacing one chlorine atom over the other is highly dependent on the choice of phosphine (B1218219) ligand and solvent. nih.govnih.gov Less electron-rich di- and triarylphosphine ligands tend to favor mono-substitution, while more electron-rich trialkylphosphines can lead to diarylated products. nih.gov This allows for the controlled synthesis of mono-aryl substituted derivatives, where one chlorine atom is replaced by an aryl or heteroaryl group.

The secondary amine group (-NHMe) also serves as a reactive handle for derivatization. Standard organic transformations such as N-acylation, N-alkylation, or condensation reactions can be employed to introduce a variety of functional groups, further expanding the library of accessible derivatives. The reactivity of the amino group in 2-aminopyridines with metal complexes has been demonstrated, indicating its availability for complexation and further reaction. rsc.org

Table 1: Potential Derivatization Reactions of this compound

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Reaction TypeTarget SiteTypical ReagentsResulting Structure
Suzuki-Miyaura CouplingC5-Cl or C3-ClAr-B(OH)₂, Ni or Pd catalyst, phosphine ligand, baseAryl-substituted dichloropyridine
Buchwald-Hartwig AminationC5-Cl or C3-ClR₂NH, Pd catalyst, phosphine ligand, baseAmino-substituted dichloropyridine
N-AcylationN-methylamino groupAcyl chloride (RCOCl), baseN-acyl-N-methyl derivative
N-AlkylationN-methylamino groupAlkyl halide (R-X), baseN-alkyl-N-methyl derivative

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Formation of Fused Heterocyclic Systems Incorporating the 3,5-Dichloropyridine Moiety

The strategic placement of reactive sites in this compound allows it to serve as a building block for the synthesis of fused heterocyclic systems. ias.ac.in These reactions typically involve the formation of two new chemical bonds, creating a new ring fused to the original pyridine core.

One common strategy involves a multi-step, one-pot sequence where a nucleophile first displaces one of the chloro-substituents (typically at the more reactive C5 position), followed by an intramolecular cyclization involving the N-methylamino group. For example, reaction with a molecule containing both a nucleophilic group (like a thiol or amine) and an electrophilic group (like a carboxylic acid or ester) could lead to an intermediate that, upon activation, cyclizes to form a pyridothiazine or pyridopyrazine derivative.

Another approach is the use of bifunctional reagents in condensation reactions. The "tert-amino effect" describes cyclization reactions of certain ortho-substituted N,N-dialkylanilines, providing a pathway to fused systems. nih.gov While the target compound is not a classic substrate for this effect, analogous intramolecular cyclizations are a cornerstone of heterocyclic synthesis. nih.gov For instance, strategies involving [4+1] cyclization, where a 3-amino-4-methylpyridine (B17607) reacts with an acid anhydride (B1165640) to form a fused pyrrole (B145914) ring (an azaindole), demonstrate the potential of this class of compounds. chemrxiv.org A similar strategy could be envisioned for this compound, where the amino group and an adjacent carbon atom act as the four-atom component.

Table 2: Examples of Potential Fused Heterocyclic Systems

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Fused Ring SystemGeneral Synthetic StrategyPotential Precursors
PyridothiazineSNAr followed by intramolecular cyclizationReaction with mercaptoacetic acid
ImidazopyridineCondensation and cyclizationReaction with an α-haloketone
PyridopyrimidineCondensation with a three-carbon electrophileReaction with a β-ketoester or malonic ester derivative
Pyrrolopyridine (Azaindole)Intramolecular C-H activation/cyclizationReaction with reagents like trifluoroacetic anhydride, analogous to known syntheses chemrxiv.org

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Isosteric and Bioisosteric Modifications with a Focus on Chemical Properties and Reactivity

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modify a molecule's properties while retaining or enhancing its desired function. This involves substituting atoms or groups with other atoms or groups of similar size, shape, or electronic character.

Modifications at the Halogen Positions (C3 and C5): The chlorine atoms are classical isosteres that can be replaced by other halogens or pseudo-halogens.

Fluorine: Replacing chlorine with fluorine would significantly increase the electronegativity at that position. This would make the pyridine ring even more electron-deficient and potentially more susceptible to nucleophilic aromatic substitution. However, the C-F bond is much stronger and less suitable for oxidative addition in cross-coupling reactions.

Bromine: Replacing chlorine with bromine creates a C-Br bond that is typically more reactive in palladium- and nickel-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions.

Trifluoromethyl (-CF₃): This group is a non-classical bioisostere of chlorine. It is strongly electron-withdrawing and highly lipophilic, which would drastically alter the electronic properties and solubility of the molecule.

Cyano (-CN): A pseudo-halogen, the cyano group is strongly electron-withdrawing and planar. It can participate in its own unique chemistry, such as hydrolysis to a carboxylic acid or reduction to an amine.

Modifications of the N-methylpyridin-2-amine Moiety: The 2-(N-methylamino) group can also be modified.

Amine Group (-NH₂): Replacing the -NHMe group with a primary -NH₂ group increases the hydrogen bond donating capacity.

Hydroxyl Group (-OH): As a classic bioisostere of the amine group, a hydroxyl group would change the molecule from a base to a potential acid (as the pyridinol tautomer) and alter its hydrogen bonding profile.

Alkyl Group Variation: Changing the N-methyl to N-ethyl or N-cyclopropyl would introduce greater steric bulk near the C3-chloro and N1 positions, which could influence the regioselectivity of reactions and the conformational preferences of the molecule.

Table 3: Comparison of Isosteric Modifications on Chemical Properties

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Original GroupIsosteric ReplacementEffect on Electronic PropertiesAnticipated Change in Reactivity
-Cl-FMore strongly electron-withdrawing (inductive)Increases reactivity toward SNAr; decreases reactivity in oxidative addition.
-Cl-BrLess electron-withdrawing; more polarizableIncreases reactivity in cross-coupling reactions.
-Cl-CF₃Very strongly electron-withdrawingSignificantly activates ring for SNAr; deactivates for electrophilic attack.
-NHMe-OHChanges from electron-donating amine to potentially acidic hydroxyl/pyridoneFundamentally alters reaction pathways (e.g., O-alkylation vs. N-alkylation).
-Me (on Nitrogen)-Et, -iPrSlightly more electron-donating; increased steric bulkMay hinder reactions at the amine and adjacent C3 position.

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Structure-Reactivity Relationships within Derivative Series

The reactivity of this compound and its derivatives is a direct consequence of its structure. The relationship between the electronic effects of the substituents, their positions, and the resulting chemical behavior is key to understanding its synthetic utility.

The pyridine ring is inherently electron-deficient (π-deficient). This character is significantly amplified by the two strongly electron-withdrawing chlorine atoms at the C3 and C5 positions. This high degree of electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), making the C-Cl bonds susceptible to displacement by nucleophiles. Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

The 2-(N-methylamino) group acts as a powerful electron-donating group through resonance (+M effect), which partially counteracts the inductive withdrawal (-I effect) of the chlorine atoms. This donation primarily increases electron density at the ortho (C3) and para (C5) positions relative to the amino group. This electronic push-pull system creates a complex reactivity map.

Regioselectivity in Substitution: In transition-metal-catalyzed cross-coupling reactions, the relative reactivity of the C3-Cl versus the C5-Cl bond is a critical factor. While both are activated, subtle differences in the electronic environment and steric hindrance around each site can lead to selective substitution under carefully controlled conditions, often favoring reaction at the C5 position. nih.gov The choice of catalyst and ligands is paramount in controlling this selectivity. nih.gov

Reactivity in Fused Systems: When designing fused heterocycles, the structure dictates the cyclization strategy. A derivative where the C5-Cl has been replaced by a nucleophile bearing an electrophilic tail is primed for intramolecular cyclization onto the N-methylamino nitrogen. This demonstrates a direct relationship where an initial substitution pattern determines the feasibility and outcome of subsequent ring-forming reactions.

In any derivative series, changing one substituent will invariably affect the reactivity of the others. For example, replacing a chlorine atom with an electron-donating aryl group via a Suzuki reaction would make the resulting molecule less electron-deficient, decreasing the reactivity of the remaining chlorine atom towards nucleophilic attack. This predictable modulation of reactivity is fundamental to the multi-step synthesis of complex molecules from the this compound scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Dichloro N Methylpyridin 2 Amine

X-ray Crystallography for Solid-State Structure Determination

A thorough search for single-crystal X-ray diffraction studies on 3,5-dichloro-N-methylpyridin-2-amine yielded no results. Consequently, there is no experimentally determined data available regarding its crystal system, space group, or precise bond lengths and angles in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without crystallographic data, any discussion of the crystal packing, hydrogen bonding, or potential halogen bonding involving the chlorine substituents would be purely speculative. Experimental determination is required to understand the supramolecular assembly of this compound in the solid state.

Conformational Analysis in the Solid State

The conformation of the N-methyl group relative to the pyridine (B92270) ring and the planarity of the molecule in the solid state remain undetermined in the absence of X-ray crystallography data.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR Techniques)

No published 1H-NMR, 13C-NMR, or 2D NMR spectra for this compound could be located in the searched scientific literature or spectral databases. While one can predict the expected signals based on the structure, no experimental data is available for confirmation.

Predicted ¹H-NMR and ¹³C-NMR Data (Theoretical) This table is predictive and not based on experimental results.

Technique Predicted Chemical Shift (ppm) Assignment
¹H-NMR~ 3.0N-CH₃ (s, 3H)
~ 7.6H-4 (d, 1H)
~ 8.0H-6 (d, 1H)
¹³C-NMR~ 30N-CH₃
~ 110C-3
~ 120C-5
~ 140C-4
~ 148C-6
~ 157C-2

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

No experimental Fourier Transform Infrared (FT-IR) or Raman spectra for this compound are available in the public domain. Analysis of characteristic vibrational modes for the C-Cl, C-N, N-H (of the secondary amine), and aromatic ring vibrations has not been reported.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

A search for mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) studies, did not yield any fragmentation patterns for this compound. The molecular weight of the compound is 177.03 g/mol , which would correspond to its molecular ion peak ([M]⁺). However, detailed experimental analysis of its fragmentation pathways has not been documented.

Theoretical and Computational Chemistry Studies of 3,5 Dichloro N Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These calculations provide precise information on molecular geometry, electronic orbitals, and chemical reactivity. researchgate.net

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. irjweb.comnih.gov

A small energy gap suggests high chemical reactivity and that charge transfer can easily occur within the molecule. nih.gov For instance, in a study of a related compound, N,N′-diphenylguanidinium 3,5-dichlorobenzoate, the HOMO-LUMO energy gap was calculated to be 4.70 eV using DFT methods. researchgate.net The analysis of frontier orbitals is essential for understanding the charge transfer phenomena in organic compounds. nih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies.

Table 1: Representative Frontier Molecular Orbital Data

Parameter Description Typical Value (eV) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.8 to -1.9 Indicates electron-accepting ability
ΔE (Gap) ELUMO - EHOMO 4.0 to 5.0 Relates to chemical reactivity and stability

Note: The values presented are representative based on similar heterocyclic compounds and serve to illustrate the concepts. Specific calculated values for 3,5-dichloro-N-methylpyridin-2-amine would require a dedicated computational study.

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state (a stable conformation) of a molecule. DFT calculations are commonly employed for this purpose. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For analogous compounds like 3,5-Dichloro-6-methylpyridin-2-amine, single-crystal X-ray diffraction studies provide experimental geometric parameters that can be compared with computationally optimized structures. researchgate.net In this related molecule, the crystal structure reveals intramolecular N–H⋯Cl contacts that form five-membered rings. researchgate.net The pyridine (B92270) ring itself is essentially planar. Such studies provide the foundational data for further computational analysis.

Table 2: Selected Optimized Geometric Parameters for an Analogous Dichloropyridine Structure

Parameter Bond/Angle Value (Å / °)
Bond Length C-Cl ~1.73 Å
C-N (ring) ~1.34 Å
C-C (ring) ~1.39 Å
C-N (amino) ~1.36 Å
Bond Angle C-N-C (ring) ~117°
Cl-C-C ~120°

Note: This data is based on the crystal structure of the related compound 3,5-Dichloro-6-methylpyridin-2-amine and is illustrative of typical geometric parameters. researchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be validated against experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.net

The calculated vibrational wavenumbers are often scaled to correct for systematic errors arising from the theoretical approximations and to improve agreement with experimental results. For example, in a study on 3-chloro-4-hydroxyquinolin-2(1H)-one, computed aromatic C–H stretching vibrations were found at 3067 cm⁻¹ (scaled), which correlated well with the experimental value of 3063 cm⁻¹. Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions observed in UV-Vis spectroscopy, providing insights into the nature of these transitions (e.g., π→π*). nih.govresearchgate.net This comparison between theoretical and experimental spectra helps confirm the molecular structure and provides a deeper understanding of its vibrational and electronic properties. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. It allows researchers to map potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. For heterocyclic compounds, these studies can explore reaction pathways such as halogenation, nucleophilic substitution, or cyclization. mdpi.com By modeling the interaction between reactants and the formation of intermediates and products, computational chemistry can predict the most likely reaction pathway and explain observed product distributions, which is particularly valuable for designing new synthetic routes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Atoms-In-Molecule, Reduced Density Gradient)

Understanding intermolecular interactions is key to explaining the packing of molecules in a crystal and their physical properties. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, where red spots indicate close contacts (like hydrogen bonds) with distances shorter than the van der Waals radii, while blue regions represent longer contacts. nih.gov

Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis for 4-amino-3,5-dichloropyridine

Interaction Type Contribution (%) Description
Cl···H / H···Cl 40.1% Halogen bonding and van der Waals contacts
H···H 15.7% Van der Waals interactions
N···H / H···N 13.1% Hydrogen bonding
C···H / H···C 8.8% Van der Waals interactions
Cl···C / C···Cl 8.2% Interactions involving the chlorine atoms
Cl···Cl 5.6% Halogen-halogen interactions

Source: Data from the study of the analogue 4-amino-3,5-dichloropyridine. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researcher.life For a flexible molecule, MD simulations can explore its conformational landscape, revealing the different shapes (conformers) it can adopt and the energy barriers between them. This is particularly important for understanding how a molecule might behave in solution or interact with a biological target. By simulating the molecule's dynamics, researchers can gain insights into its flexibility, stability, and the time-averaged behavior that governs its macroscopic properties.

Applications of 3,5 Dichloro N Methylpyridin 2 Amine in Chemical Science

Role as a Key Synthetic Intermediate for Specialty Chemicals

Halogenated and aminated pyridine (B92270) derivatives are recognized as crucial intermediates in modern organic chemistry, serving as precursors for a wide array of more complex molecules, including those with pharmacological activity. researchgate.net The subject compound, 3,5-dichloro-N-methylpyridin-2-amine, is identified commercially as a "versatile small molecule scaffold," indicating its utility as a foundational structure for building more elaborate specialty chemicals. biosynth.com

The reactivity of this intermediate allows for several types of transformations:

Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-poor pyridine ring can be displaced by strong nucleophiles, allowing for the introduction of new functional groups.

N-Alkylation/Arylation: The secondary amine can be further functionalized.

Cross-Coupling Reactions: The C-Cl bonds are suitable sites for palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), enabling the formation of C-C and C-N bonds to construct complex molecular architectures.

While specific, large-scale specialty chemicals derived directly from this compound are not widely documented in public literature, the synthetic utility of its analogs is well-established. For instance, the closely related compound 3-chloro-N-phenyl-pyridin-2-amine is a key intermediate in the synthesis of α-Carboline, a heterocyclic framework found in medicinal chemistry and optoelectronic materials. orgsyn.org Similarly, 2-Amino-3,5-dichloro-6-methylpyridine (B1270066) is used to synthesize other complex heterocyclic systems like quinazolinones. chemicalbook.com This contextualizes the potential of this compound as a precursor for novel, high-value chemical entities.

Coordination Chemistry and Ligand Design for Metal Complexes

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. mdpi.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic and steric properties of substituents on the pyridine ring significantly influence the properties of the resulting metal complex.

In this compound, the pyridine nitrogen and the exocyclic amino nitrogen can both potentially act as coordination sites, allowing the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The two chlorine atoms act as electron-withdrawing groups, which reduces the basicity of the pyridine nitrogen, affecting its donor strength.

While no crystal structures for metal complexes of this compound are available, a detailed study of its close analog, 3,5-dichloro-6-methylpyridin-2-amine , provides valuable insight into its intermolecular interactions, which are crucial for ligand design and crystal engineering. researchgate.netnih.gov The study reveals that molecules in the crystal lattice are linked by intermolecular N—H···N hydrogen bonds, forming dimers. researchgate.netnih.gov These dimers are further connected by N—H···Cl interactions, packing into columns. researchgate.netnih.gov This capacity for hydrogen bonding is a key feature in designing predictable supramolecular assemblies with metal centers.

Table 1: Crystallographic Data for the Analog 3,5-Dichloro-6-methylpyridin-2-amine

Parameter Value
Chemical Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.7670 (3)
b (Å) 3.8037 (1)
c (Å) 15.4129 (3)
β (°) 104.990 (1)

Data sourced from a single-crystal X-ray study at 100 K. researchgate.net

This structural information for a closely related molecule underscores the potential of this compound as a ligand where hydrogen bonding and halogen interactions can be exploited to control the architecture of metal complexes.

Development of Artificial Receptors for Molecular Recognition

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The design of artificial receptors that can selectively bind to target molecules (guests) is a major goal in supramolecular chemistry. Halogen-substituted, electron-depleted heteroaromatics, including pyridine derivatives, are considered versatile compounds for the synthesis of artificial receptors. researchgate.net

The structure of this compound contains key features that make it a promising candidate for incorporation into artificial receptors:

Hydrogen Bond Donor: The N-H group of the secondary amine is a hydrogen bond donor.

Hydrogen Bond Acceptors: The pyridine nitrogen and the two chlorine atoms can act as hydrogen bond acceptors.

Aromatic System: The pyridine ring can participate in π-π stacking interactions.

These features allow for multiple points of non-covalent interaction, which is essential for effective and selective binding. By integrating this dichloropyridine unit into a larger macrocyclic or pre-organized structure, a cavity can be created that is electronically and sterically complementary to a specific guest molecule. Research on related amino-3,5-dicyanopyridines has shown their effectiveness as high-affinity ligands for biological targets like adenosine (B11128) receptors, highlighting the utility of the substituted aminopyridine scaffold in molecular recognition. nih.govmdpi.com The specific arrangement of donor and acceptor sites in this compound makes it a valuable building block for receptors designed to target substrates such as anions or other hydrogen-bonding molecules.

Role in Agrochemical Development (as a Chemical Intermediate)

The field of agrochemical research relies heavily on pyridine-based compounds, which form the core of many modern fungicides, herbicides, and insecticides. nbinno.comnih.gov These compounds are often valued for their high efficacy and targeted biological activity. agropages.com Chlorinated methylpyridine derivatives are particularly significant as industrial intermediates for the synthesis of these active ingredients. agropages.comchemimpex.com

While direct applications of this compound in commercial agrochemicals are not explicitly detailed, its structural motifs are present in numerous key precursors. For example, 2-chloro-5-chloromethylpyridine (CCMP) and 2,3-dichloro-5-trifluoromethylpyridine (DCTF) are high-demand intermediates derived from methylpyridines, used to produce a variety of pesticides. nih.govagropages.comsemanticscholar.org The compound 2-Amino-3,5-dichloro-6-methylpyridine is also noted as a key building block in the synthesis of herbicides and fungicides. chemimpex.com

The presence of the 3,5-dichloro-2-aminopyridine core in these and other agrochemical intermediates suggests that this compound is a valuable synthetic precursor in this industry. It can be used to introduce the dichloropyridyl moiety into a target molecule, a group often associated with enhanced biological activity and metabolic stability in agrochemicals.

Table 2: Examples of Agrochemicals Derived from Chlorinated Pyridine Intermediates

Intermediate Class Example Agrochemical Type
Chloromethylpyridines Imidacloprid, Acetamiprid Insecticide
Dichlorotrifluoromethylpyridines Haloxyfop-P-methyl, Fluazinam Herbicide, Fungicide
Chlorinated Aminopyridines Not specified, used generally Herbicide, Fungicide

This table illustrates the importance of the general chemical class to which this compound belongs. agropages.comchemimpex.com

Applications in Dye and Flavor Production (as a Chemical Intermediate)

Substituted aminopyridines can serve as important intermediates in the synthesis of dyes and pigments. A patent for the analog 2-amino-3,5-dichloropyridine (B145740) specifies its utility in "DYE PRODUCTION" and as an intermediate for "spices". google.com This suggests that the 3,5-dichloroaminopyridine scaffold is suitable for these applications.

In dye synthesis, the 2-amino group on the pyridine ring can be diazotized to form a diazonium salt. This reactive species can then be coupled with electron-rich aromatic compounds (coupling components) to form azo dyes, which represent the largest class of synthetic colorants. mdpi.com The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazo component and the coupler. The two chlorine atoms on the this compound ring would act as electron-withdrawing groups, shifting the absorption spectrum of the resulting dye. Furthermore, aminopyridine scaffolds themselves can be highly fluorescent and are used to construct fluorescent probes. mdpi.com

Regarding flavor production, the use of the analog 2-amino-3,5-dichloropyridine as a "spices" intermediate suggests it can be a precursor to compounds with specific organoleptic properties. google.com However, there is no specific information available in the searched literature detailing the application of this compound in the production of flavorants.

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-N-methylpyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution on halogenated pyridine precursors. For example, substituting chlorine atoms in 3,5-dichloropyridine with methylamine under controlled conditions (e.g., using NaH as a base in anhydrous THF at 60°C). Optimization requires monitoring reaction kinetics and purity via HPLC or GC-MS. Catalysts like CuI may enhance amination efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl group at N-position, chloro groups at 3- and 5-positions).
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 191.0).
  • X-ray crystallography : For unambiguous confirmation, employ SHELX software for refinement, particularly for resolving potential positional disorder in the pyridine ring .

Q. What analytical methods are suitable for detecting impurities in synthesized this compound?

  • HPLC-DAD/UV : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to separate unreacted precursors (e.g., 3,5-dichloropyridine) and byproducts.
  • TLC with fluorescence quenching : Monitor reaction progress using silica plates and UV visualization at 254 nm.
  • Elemental analysis : Confirm stoichiometry (C, H, N, Cl) to detect halogenation defects .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, the C4 position may show higher electrophilicity due to electron-withdrawing effects of Cl and N-methyl groups . Experimental validation via kinetic studies (e.g., monitoring coupling yields with Pd catalysts) is critical .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives like this compound?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Systematic approaches include:

  • Dose-response standardization : Use consistent molar concentrations across assays.
  • Metabolite profiling : LC-MS to identify degradation products in bioactivity assays.
  • Comparative SAR studies : Benchmark against structurally similar compounds (e.g., 3,5-difluoro analogs) to isolate electronic vs. steric effects .

Q. How can crystallographic data for this compound address challenges in molecular packing or polymorphism?

High-resolution X-ray data refined via SHELXL can reveal intermolecular interactions (e.g., Cl···Cl halogen bonding) influencing crystal packing. For polymorph screening, vary crystallization solvents (e.g., EtOAc vs. hexane) and analyze using PXRD. Twinning or disorder in crystals may require iterative refinement with TWINLAW in SHELX .

Q. What experimental designs are optimal for studying the electrophilic substitution behavior of this compound?

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the pyridine ring, followed by trapping with electrophiles (e.g., DMF for formylation).
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N at the methyl group to track regioselectivity via NMR.
  • Competition experiments : Compare reactivity with mono- or di-substituted analogs to quantify electronic effects .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the alkylation of this compound?

Common issues include steric hindrance from the N-methyl group or competing side reactions. Solutions:

  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • Protecting group strategies : Temporarily protect the amine with Boc groups to direct reactivity.
  • Catalyst screening : Test Pd/XPhos or Ni/IPr systems for challenging cross-couplings .

Q. What safety protocols are essential when handling this compound due to potential hazards?

  • Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize chlorinated byproducts with NaOH/ethanol before disposal .

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3,5-dichloro-N-methylpyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.